molecular formula C13H15NO B2934753 1-isopropyl-4-methyl-2(1H)-quinolinone CAS No. 2540-20-7

1-isopropyl-4-methyl-2(1H)-quinolinone

Cat. No. B2934753
CAS RN: 2540-20-7
M. Wt: 201.269
InChI Key: XRJJZRPSPDYAAR-UHFFFAOYSA-N
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Description

1-Isopropyl-4-methyl-2(1H)-quinolinone, also known as IQ or MNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the quinolinone family and has a molecular formula of C12H13NO. The purpose of

Scientific Research Applications

Synthesis and Chemical Properties

  • A study focused on the synthesis of pyranoquinoline derivatives using a similar compound, 4-hydroxy-1-methyl-2(1H)-quinolinone, demonstrating the potential for creating new compounds with varied properties (Asghari, Ramezani, & Mohseni, 2014).
  • Another research explored the synthesis of novel 4-Pyrazolylquinolinone Derivatives, again utilizing a related compound, highlighting the versatility in chemical synthesis (Abass, 2000).

Applications in Material Science

  • A study on 8-quinolinol-bonded polymer supports for preconcentration of trace metals from seawater illustrates the application in environmental science and material chemistry (Willie, Sturgeon, & Berman, 1983).
  • Research on the reactions of heterocyclic quinone methides, including compounds derived from 1-methyl-2(1H)-quinolinone, shows the relevance in organic chemistry and material science (Chauncey & Grundon, 1990).

Environmental and Microbial Interactions

  • The metabolic pathways of quinoline and its derivatives by a specific bacterium, Desulfobacterium indolicum, reveal applications in bioremediation and environmental microbiology (Johansen et al., 1997).
  • A study on the transformation of methylquinoline in contaminated groundwater provides insights into environmental pollution and remediation strategies (Reineke et al., 2008).

Biological and Pharmacological Applications

  • Isolation and study of quinolinone alkaloids from Esenbeckia leiocarpa show potential applications in pharmacology and biochemistry (Nakatsu et al., 1990).
  • Synthesis of 5,6-dihydro-8(7H)-quinolinone thiosemicarbazones as potential antitumor agents indicates the relevance in medicinal chemistry and cancer research (Lemke et al., 1977).

properties

IUPAC Name

4-methyl-1-propan-2-ylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-9(2)14-12-7-5-4-6-11(12)10(3)8-13(14)15/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJJZRPSPDYAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-4-methyl-2(1H)-quinolinone

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